![molecular formula C12H14F3N3O2 B14950697 3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H14F3N3O2 It is known for its unique structural features, including a piperazine ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with 3-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: A closely related compound with similar structural features.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with a trifluoromethyl group and similar applications in pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H14F3N3O2 |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H14F3N3O2/c1-8-7-17(5-4-16-8)10-3-2-9(12(13,14)15)6-11(10)18(19)20/h2-3,6,8,16H,4-5,7H2,1H3 |
InChI Key |
XPYGLMJMRRVFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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